molecular formula C12H16ClN3O B12217354 3-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

3-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

Cat. No.: B12217354
M. Wt: 253.73 g/mol
InChI Key: HJOWSNBKRUVKAW-UHFFFAOYSA-N
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Description

3-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride is a chemical compound that belongs to the class of phenols and pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride typically involves the reaction of 2-methylpyrazole with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group in the Schiff base intermediate can be reduced to form the final amine product.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: The primary amine product.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

3-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrazole: A precursor in the synthesis of the target compound.

    Phenol: Another precursor and a structurally related compound.

    Schiff Bases: Intermediate compounds formed during the synthesis.

Uniqueness

3-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride is unique due to its combined structural features of both phenol and pyrazole, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

3-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-15-11(5-6-14-15)9-13-8-10-3-2-4-12(16)7-10;/h2-7,13,16H,8-9H2,1H3;1H

InChI Key

HJOWSNBKRUVKAW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC(=CC=C2)O.Cl

Origin of Product

United States

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